Studies suggest alpha-carotene might possess anti-cancer properties. Research in mice demonstrated its effectiveness in suppressing the development of liver, lung, and skin cancers compared to beta-carotene []. However, further research is needed to confirm these findings in humans and understand the underlying mechanisms.
Recent research suggests a positive association between higher alpha-carotene levels in the blood and better cognitive function, particularly in older adults []. This study suggests consuming fruits and vegetables rich in alpha-carotene may benefit cognitive health, but more research is needed to establish a causal relationship.
Research indicates an inverse association between alpha-carotene serum concentrations and the risk of death from various causes, including cardiovascular disease (CVD) and cancer []. This finding suggests that increasing fruit and vegetable intake, which are major sources of alpha-carotene, could contribute to preventing premature death. However, further studies are needed to understand the specific mechanisms involved.
Alpha-Carotene is a naturally occurring carotenoid, a type of pigment found in various fruits and vegetables, particularly those that are orange or yellow. It is a tetraterpene with the molecular formula C40H56 and is structurally similar to beta-carotene, differing primarily in the position of a double bond within its cyclic end group. Alpha-carotene has been recognized for its potential health benefits, including antioxidant properties and a role in vitamin A synthesis, albeit less efficiently than beta-carotene. It contributes to the coloration of plants and serves functions in photosynthesis by absorbing light energy and protecting plant tissues from oxidative damage
Alpha-Carotene has several important applications:
Alpha-Carotene exhibits significant biological activity, primarily as an antioxidant. It helps neutralize free radicals, thereby reducing oxidative stress which is linked to various chronic diseases. Additionally, alpha-carotene can be converted into retinol (vitamin A) in the body, although it is less effective than beta-carotene in this regard. Studies suggest that higher dietary intake of alpha-carotene may be associated with reduced risk of certain cancers and cardiovascular diseases
Alpha-Carotene can be synthesized through natural biosynthetic pathways in plants or via chemical synthesis. In plants, it is produced from lycopene through enzymatic reactions involving cyclases and hydroxylases. The primary pathway involves: Several compounds share structural similarities with alpha-carotene, including: Alpha-carotene's unique structure allows it to serve specific biological functions while also participating in various Alpha-carotene biosynthesis represents a critical branch point in the carotenoid biosynthetic pathway, diverging from the linear lycopene precursor through the coordinated action of specific cyclase enzymes [1]. The formation of alpha-carotene requires the sequential cyclization of lycopene at both termini, with one end forming a beta-ionone ring and the other an epsilon-ionone ring, distinguishing it from beta-carotene which contains two beta-ionone rings [3]. This asymmetric cyclization pattern establishes alpha-carotene as the precursor to the beta,epsilon-carotenoid branch of the pathway, ultimately leading to lutein formation [31]. The enzymatic conversion begins with lycopene as the substrate, which undergoes cyclization through a two-step process [6]. Initially, lycopene epsilon cyclase introduces an epsilon ring at one terminus of the linear molecule, forming delta-carotene as an intermediate [3]. Subsequently, lycopene beta cyclase acts on the remaining linear end to introduce a beta ring, completing the formation of alpha-carotene [22]. This sequential mechanism ensures the proper asymmetric structure characteristic of alpha-carotene and prevents the formation of inappropriate epsilon,epsilon-carotenoids [3]. Lycopene beta cyclase and lycopene epsilon cyclase constitute the core enzymatic machinery responsible for alpha-carotene formation [1] [3]. These enzymes belong to the larger family of carotenoid cyclases and exhibit distinct substrate specificities that determine the branching pattern of carotenoid biosynthesis [4]. Lycopene epsilon cyclase demonstrates unique catalytic properties by introducing only a single epsilon ring to lycopene, forming the monocyclic delta-carotene intermediate [3]. This contrasts with lycopene beta cyclase, which can introduce beta rings at both termini of lycopene when acting alone to form beta-carotene [6]. The molecular structure of these cyclases reveals conserved domains typical of the cyclase enzyme family [25]. Both enzymes contain characteristic dinucleotide-binding motifs and share significant sequence similarity within conserved regions [4]. Functional analysis demonstrates that lycopene epsilon cyclase exhibits strict regioselectivity, adding only one ring per substrate molecule, whereas lycopene beta cyclase can act iteratively when substrate accessibility permits [3]. The coordinated action of both cyclases is essential for alpha-carotene formation, with epsilon cyclase activity typically preceding beta cyclase action on the remaining linear terminus [22]. Kinetic studies reveal that the inability of epsilon cyclase to catalyze the introduction of a second epsilon ring provides the mechanistic basis for controlling carotenoid proportions in plant tissues [3]. This enzymatic constraint ensures that alpha-carotene rather than di-epsilon carotenoids accumulates as the primary product of the beta,epsilon pathway [3]. The relative activities of these cyclases determine the flux distribution between the beta,beta-carotene pathway and the beta,epsilon-carotene pathway in different plant species [6]. Both lycopene beta cyclase and lycopene epsilon cyclase function as flavoproteins requiring flavin adenine dinucleotide as an essential cofactor for catalytic activity [4] [33]. The flavin adenine dinucleotide cofactor is bound noncovalently to the enzyme protein and is indispensable for the cyclization reaction [4]. Biochemical characterization demonstrates that the cofactor requirement is absolute, with enzyme activity completely abolished in the absence of flavin adenine dinucleotide [4]. The role of flavin adenine dinucleotide in the cyclization mechanism involves its function as an electron acceptor during the reaction process [4]. The cofactor operates in conjunction with nicotinamide adenine dinucleotide phosphate hydrogen, which serves as the ultimate electron donor and reductant for the flavin adenine dinucleotide system [4]. However, detailed mechanistic studies reveal that nicotinamide adenine dinucleotide phosphate hydrogen does not directly participate in the cyclization reaction itself but rather functions as an allosteric activator or maintains the flavin adenine dinucleotide in its required redox state [35]. Isotope labeling experiments confirm that hydrogen incorporation during cyclization derives from water rather than from nicotinamide adenine dinucleotide phosphate hydrogen, supporting a mechanism involving proton attack at the carbon-2 position of the folded acyclic end group [35]. The flavin adenine dinucleotide cofactor facilitates the electron transfer processes necessary for stabilizing carbocation intermediates formed during the cyclization reaction [4]. This cofactor dependency distinguishes plant cyclases from certain bacterial cyclases that employ different mechanistic strategies [25]. Alpha-carotene and its derivatives exhibit a restricted phylogenetic distribution among photosynthetic organisms, occurring primarily in specific lineages of eukaryotic photoautotrophs [18] [36]. Comprehensive surveys across algal taxa reveal that alpha-carotene is present in Rhodophyceae (macrophytic forms), Cryptophyceae, Euglenophyceae, Chlorarachniophyceae, Prasinophyceae, Chlorophyceae, Ulvophyceae, Charophyceae, and terrestrial plants [18]. Conversely, alpha-carotene is notably absent from Glaucophyceae, unicellular Rhodophyceae, Chrysophyceae, Raphidophyceae, Bacillariophyceae, Phaeophyceae, Xanthophyceae, Eustigmatophyceae, Haptophyceae, and Dinophyceae [18]. Among prokaryotic organisms, alpha-carotene synthesis is exceptionally rare, documented only in specific cyanobacterial genera including Acaryochloris and Prochlorococcus [20]. These unusual cyanobacteria represent unique evolutionary lineages that have acquired the capacity for alpha-carotene biosynthesis through distinct evolutionary mechanisms [20]. Phylogenetic analysis of carotenoid biosynthetic genes suggests that the alpha-carotene pathway evolved independently in different lineages or was subject to extensive horizontal gene transfer events [5]. The distribution pattern indicates that alpha-carotene biosynthesis represents an evolutionary innovation that emerged after the divergence of major photosynthetic lineages [5]. Molecular phylogenetic studies of cyclase genes reveal that lycopene epsilon cyclase evolved specifically within the lineages capable of alpha-carotene synthesis [36]. The absence of alpha-carotene from many photosynthetic groups suggests either independent loss events or the derived nature of this biosynthetic capacity [18]. Comparative genomic analysis demonstrates that the presence of functional lycopene epsilon cyclase genes correlates directly with alpha-carotene accumulation in various taxa [18]. The phylogenetic constraint on alpha-carotene distribution has important implications for understanding carotenoid evolution and the biochemical diversity of photosynthetic organisms [36]. This restricted distribution also influences the availability of alpha-carotene in different ecological niches and food webs [40]. Alpha-carotene occurs naturally in a diverse array of plant-based foods, with concentrations varying significantly across different food matrices and plant organs [7] [8]. The primary dietary sources include orange and yellow vegetables such as carrots, pumpkin, winter squash, and sweet potatoes, which serve as the most concentrated sources in typical human diets [7] [11]. Carrots represent the predominant source of alpha-carotene for adults in the United States, contributing substantially to daily intake levels [8]. The food matrix significantly influences alpha-carotene bioavailability and stability during food processing and storage [13]. Carotenoids in plant tissues exist within chromoplast structures and cell walls, requiring mechanical disruption or thermal processing to enhance extractability [13]. Studies demonstrate that cooking processes generally improve alpha-carotene accessibility by breaking down cellular structures, though excessive heat treatment can lead to degradation and isomerization [26]. Seasonal variations in alpha-carotene content have been documented across multiple vegetable types, with differences of twenty to fifty percent observed between growing seasons [30]. Storage conditions, harvest maturity, and post-harvest handling practices all contribute to the final alpha-carotene content available to consumers [40]. The lipophilic nature of alpha-carotene necessitates the presence of dietary fats for optimal absorption, with minimum fat requirements established at approximately 2.4 grams per meal for effective uptake [13]. Processing methods including freezing, canning, and dehydration affect alpha-carotene retention differentially across food types [26]. Traditional preservation techniques such as sun-drying can result in significant losses, particularly for beta-carotene, though alpha-carotene demonstrates relatively greater stability under certain processing conditions [26]. Understanding these matrix effects is crucial for optimizing alpha-carotene delivery through dietary interventions [13]. Orange and yellow vegetables demonstrate the highest concentrations of alpha-carotene among plant foods, with values ranging from trace amounts to over 4000 micrograms per 100 grams fresh weight [8] [9]. Pumpkin emerges as the most concentrated source, containing approximately 4016 micrograms per 100 grams fresh weight, followed closely by carrots with 3477 micrograms per 100 grams [9]. Winter squash varieties, particularly butternut squash, provide substantial amounts with concentrations reaching 1130 micrograms per 100 grams [8]. Table 1: Alpha-Carotene Content in Major Orange and Yellow Vegetables The concentration variations within vegetable types reflect cultivar differences, growing conditions, and maturation stages [30]. Japanese studies reveal that alpha-carotene content in vegetables can vary by factors of two to three between different production regions and seasons [30]. Frozen and processed forms generally retain significant alpha-carotene content, with frozen carrots containing up to 5542 micrograms per 100 grams dry weight [10]. Quantitative analysis demonstrates that orange vegetables consistently outperform yellow varieties in alpha-carotene content, reflecting the biosynthetic relationship between carotenoid accumulation and tissue coloration [12]. The deep orange pigmentation characteristic of high alpha-carotene vegetables results from the combined presence of multiple carotenoids, with alpha-carotene contributing significantly to the overall carotenoid profile [11]. Processing methods such as cooking and pureeing can concentrate alpha-carotene content per unit weight while simultaneously improving bioavailability [8]. Red and green vegetables contain alpha-carotene in generally lower concentrations compared to orange varieties, but nevertheless contribute meaningfully to dietary intake [7] [11]. Green leafy vegetables including broccoli, green beans, spinach, and collard greens contain modest but nutritionally significant amounts of alpha-carotene [7]. The presence of alpha-carotene in green tissues reflects the continued operation of carotenoid biosynthetic pathways despite the masking effect of chlorophyll pigments [11]. Red vegetables demonstrate variable alpha-carotene content depending on their primary carotenoid composition [9]. Tomatoes contain approximately 101 micrograms per 100 grams fresh weight, while red bell peppers provide around 20 micrograms per 100 grams [9]. The relatively lower concentrations in red vegetables often result from the predominance of other carotenoids such as lycopene, which can dominate the biosynthetic flux [12]. Table 2: Alpha-Carotene Content in Selected Red and Green Vegetables Leafy green vegetables in tropical regions often exhibit higher alpha-carotene concentrations than temperate counterparts, with some species containing over 200 micrograms per 100 grams dry weight [26]. The conversion of alpha-carotene to lutein through hydroxylation reactions may limit accumulation in green tissues, as the biosynthetic pathway is channeled toward xanthophyll production [26]. Processing methods particularly affect alpha-carotene retention in green vegetables, with blanching and cooking generally improving extractability while potentially reducing total content [26]. Alpha-carotene exhibits distinct chirality characteristics that reflect stereospecific enzymatic biosynthesis in phototrophic organisms [16] [18]. The molecule contains a chiral center at the carbon-6 prime position of the epsilon ring, resulting in two possible enantiomeric forms designated as (6 prime R)-alpha-carotene and (6 prime S)-alpha-carotene [18] [20]. Natural alpha-carotene occurs predominantly in the (6 prime R)-configuration across the vast majority of photosynthetic organisms, indicating highly conserved stereospecific biosynthetic mechanisms [18]. Comprehensive chirality analysis across diverse phototrophic taxa demonstrates that alpha-carotene and its derivatives, including lutein and siphonaxanthin, uniformly exhibit (6 prime R)-chirality in eukaryotic photosynthetic organisms [18]. This stereochemical consistency reflects the evolutionary conservation of cyclase enzyme active sites and their stereospecific catalytic mechanisms [16]. The uniform chirality pattern extends to all alpha-carotene derivatives, indicating that subsequent biosynthetic transformations proceed without stereochemical alteration at the chiral center [18]. Exceptional cases of (6 prime S)-alpha-carotene have been identified in unusual cyanobacterial species, specifically Acaryochloris marina and certain Prochlorococcus strains [20]. These organisms represent unique evolutionary lineages that synthesize alpha-carotene through distinct enzymatic mechanisms, resulting in the opposite stereochemical configuration [20]. The occurrence of (6 prime S)-alpha-carotene in these cyanobacteria provides evidence for independent evolution of cyclase enzymes with altered stereospecificity [20]. The stereospecific nature of alpha-carotene biosynthesis reflects the precise three-dimensional organization of cyclase enzyme active sites [31]. Structural studies reveal that cytochrome P450 enzymes involved in subsequent alpha-carotene hydroxylation maintain strict pro-3R stereospecificity, ensuring consistent chirality throughout the biosynthetic pathway [31]. The conservation of chirality characteristics across phylogenetically distant organisms underscores the fundamental importance of stereochemical precision in carotenoid function and metabolism [16].Comparison Table
Compound Provitamin A Activity Antioxidant Properties Structure Features Alpha-Carotene Moderate Strong One beta-ionone ring Beta-Carotene High Strong Two beta-ionone rings Gamma-Carotene Moderate Moderate One beta-ionone ring Lycopene None Very Strong No beta-ionone rings Beta-Cryptoxanthin Moderate Strong One beta-ionone ring + OH Enzymatic Pathways in Alpha-Carotene Formation
Role of Lycopene β- and ε-Cyclases
FAD Cofactor Requirements in Biosynthesis
Phylogenetic Distribution Across Plant Species
Natural Sources and Concentration Variations
Primary Dietary Sources in Food Matrix
Quantitative Distribution in Orange and Yellow Vegetables
Vegetable Alpha-Carotene Content (μg/100g fresh weight) Reference Pumpkin 4016 [9] Carrots (raw) 3477 [9] Carrots (boiled) 3776 [9] Butternut Squash 1130 [8] Hubbard Squash 820 [10] Sweet Potato 43 [8] Corn (canned) 33 [10] Presence in Red and Green Vegetables
Vegetable Category Specific Vegetable Alpha-Carotene Content (μg/100g) Reference Green Leafy Collard Greens (raw) 238 [10] Green Leafy Collard Greens (cooked) 68 [9] Green Leafy Broccoli 25 [9] Green Vegetables Green Beans (frozen) 292 [10] Red Vegetables Tomatoes 101 [9] Red Vegetables Red Bell Pepper 20 [9] Chirality Characteristics in Phototrophic Organisms
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